N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
Description
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a tetrahydrocarbazole derivative characterized by a methoxy-substituted carbazole core linked to an acetamide group. Its molecular formula is C₂₅H₂₄N₂O₂ (molecular weight: 384.5), with a fused aromatic system and a partially saturated carbazole scaffold .
Properties
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-9(18)16-14-5-3-4-11-12-8-10(19-2)6-7-13(12)17-15(11)14/h6-8,14,17H,3-5H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYAJAYMYDQCII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCC2=C1NC3=C2C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Key Parameters:
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | Reflux (~118°C) |
| Reaction Time | 12–16 hours |
| Yield | 60–70% |
| Melting Point | 167–168°C |
This method emphasizes stoichiometric control, as excess phenylhydrazine derivatives may lead to by-products such as hydrazones or over-cyclized analogs .
Acylation of Pre-Formed Carbazole Intermediates
An alternative route involves functionalizing a pre-assembled carbazole nucleus. A study on tetrahydrocarbazole derivatives describes the synthesis of α-chloro-N-carbazole acetamide, which can be adapted for the target compound.
Synthesis of Sodium Carbazole Salt
Methoxy Group Introduction
Reaction Optimization:
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Temperature : 0°C to room temperature minimizes side reactions.
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Solvent Choice : Dry DMF ensures solubility of intermediates.
Modern CH Amination Strategies
Recent advances in C–H activation offer streamlined pathways. A publication in PMC demonstrates the use of elemental oxygen for direct amination of tetrahydrocarbazoles.
Oxidative Amination Protocol
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Substrate Preparation : 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazole is dissolved in DMSO.
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Oxygen-Mediated Reaction : Elemental oxygen is bubbled through the solution at 80°C, facilitating C–H bond cleavage at the 1-position.
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Acetamide Formation : Reaction with acetamide derivatives introduces the acetamide group.
Advantages:
-
Atom Economy : Avoids pre-functionalized intermediates.
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Yield : ~50–60%, with potential for optimization.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Fischer Indole | 60–70 | High (>95%) | Moderate | Moderate |
| Acylation | 45–55 | Moderate | High | Low |
| CH Amination | 50–60 | High | Low | High |
The Fischer indole method offers superior yield and purity but requires stringent temperature control. CH amination, while innovative, faces scalability challenges due to specialized equipment needs.
Analytical Validation and Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions including:
- Oxidation : Can be oxidized using potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.
- Substitution Reactions : The compound can undergo nucleophilic or electrophilic substitutions depending on the functional groups present.
Biology
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : Investigated for its efficacy against various bacterial strains.
- Anticancer Properties : Studies show that it may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Medicine
The compound is being explored as a potential therapeutic agent for various diseases:
- Cancer Treatment : Its ability to modulate cellular pathways makes it a candidate for further development in anticancer therapies.
- Infectious Diseases : Preliminary studies suggest potential applications in treating infections due to its antimicrobial properties.
Industrial Applications
This compound is utilized in the development of new materials such as polymers and advanced composites. Its unique chemical properties make it suitable for applications in material science.
The biological activities of this compound have been documented through various studies:
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound belongs to a broader class of tetrahydrocarbazole-acetamide derivatives. Key structural analogs include:
Biological Activity
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a complex organic compound belonging to the class of carbazole and isoquinoline derivatives. Its unique molecular structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C24H23N3O3
- Molecular Weight : 401.5 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit specific kinases involved in cell proliferation.
- Receptor Modulation : The compound may bind to receptors that regulate cellular signaling pathways.
This interaction can lead to significant biological effects such as anti-cancer properties and neuroprotective effects.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in various cancer cell lines. The compound's mechanism involves:
- Induction of Apoptosis : It activates apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
Neuroprotective Effects
The compound also shows promise in neuroprotection. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease. The proposed mechanisms include:
- Reduction of Oxidative Stress : this compound may enhance the activity of antioxidant enzymes.
- Inhibition of Neuroinflammation : The compound can reduce the production of pro-inflammatory cytokines in neuronal cells.
Study on Anticancer Activity
A recent study evaluated the anticancer effects of this compound against several cancer cell lines including breast cancer (MCF7), lung cancer (A549), and colorectal cancer (HT29). The findings indicated:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF7 | 10.5 | Apoptosis induction |
| A549 | 15.3 | Cell cycle arrest |
| HT29 | 12.8 | Inhibition of proliferation |
The study concluded that the compound has significant potential as an anticancer agent due to its low IC50 values across multiple cancer types .
Neuroprotective Study
Another study focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results demonstrated:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Memory Retention (%) | 40 | 75 |
| Oxidative Stress Marker | High | Low |
| Inflammatory Cytokines | Elevated | Reduced |
The treatment group showed improved memory retention and reduced oxidative stress markers compared to the control group .
Q & A
Q. What are the common synthetic routes for N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide?
The synthesis typically involves multi-step routes, including cyclization of substituted carbazoles followed by functionalization. For example, tetrahydrocarbazole derivatives are synthesized via Friedel-Crafts alkylation or cyclocondensation of indole precursors with ketones, followed by acetylation using acetic anhydride or acetyl chloride under reflux conditions. Copper-catalyzed 1,3-dipolar cycloaddition ("click chemistry") may also introduce triazole or acetamide moieties . Key steps include:
- Ring formation : Cyclization under acidic or thermal conditions.
- Substitution : Methoxy and acetamide groups are introduced via nucleophilic substitution or acylation.
- Purification : Column chromatography or recrystallization in ethanol/water mixtures.
Q. What spectroscopic methods are used for structural characterization?
A combination of techniques ensures accurate structural confirmation:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670–1680 cm⁻¹, NH at ~3260–3300 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy protons at δ ~3.7–3.9 ppm) and carbazole/acetamide carbon signals .
- HRMS : Validates molecular formula (e.g., [M+H]+ with <2 ppm error) .
- TLC : Monitors reaction progress (e.g., hexane:ethyl acetate 8:2) .
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| IR | 1670–1680 cm⁻¹ (C=O) | Confirm acetamide |
| ¹H NMR | δ 3.7–3.9 (OCH₃) | Assign methoxy |
| HRMS | [M+H]+ 404.1348 | Validate molecular mass |
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities in the carbazole core?
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and ring puckering parameters. For example:
- Ring puckering analysis : Cremer-Pople parameters quantify deviations from planarity in the tetrahydrocarbazole ring .
- Hydrogen bonding : Graph-set analysis identifies motifs (e.g., N–H···O interactions) influencing crystal packing .
- Validation : Compare experimental unit cell parameters (e.g., monoclinic P21/c, β = 101.8°) with computational models .
Q. How can computational methods predict biological activity?
- Molecular docking : Software like AutoDock Vina evaluates binding affinities to targets (e.g., enzymes or receptors). Triazole/acetamide moieties often interact with active-site residues via hydrogen bonds .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity trends. For example, electron-withdrawing groups (e.g., nitro) may enhance cytotoxicity .
Q. How should researchers address contradictions in spectroscopic data?
- Cross-validation : Use complementary techniques (e.g., ¹³C NMR vs. DEPT-135 to confirm quaternary carbons) .
- Dynamic effects : Variable-temperature NMR resolves signal splitting due to conformational exchange.
- Crystallographic backup : SC-XRD resolves ambiguities in regiochemistry or stereochemistry .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Catalyst screening : Cu(OAc)₂ in click chemistry improves triazole formation (yield: 75–90%) .
- Solvent optimization : Polar aprotic solvents (DMF) enhance nucleophilicity in acylation steps .
- Kinetic monitoring : In-situ IR tracks intermediate formation to adjust reaction times .
Methodological Considerations
Q. How to design stability studies under varying pH/temperature?
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
- Analytical monitoring : HPLC with UV detection (λ = 254 nm) quantifies degradation products .
- Kinetic modeling : Arrhenius plots predict shelf life at 25°C using degradation rates at elevated temperatures .
Q. How to analyze structure-activity relationships (SAR) for bioactivity?
- Analog synthesis : Vary substituents (e.g., halogen, nitro, methyl) on the carbazole/acetamide moieties .
- Bioassays : Test inhibition of enzymes (e.g., kinases) or antimicrobial activity (MIC values).
- Data correlation : Plot substituent hydrophobicity (logP) vs. IC₅₀ to identify optimal lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
